![molecular formula C17H30Si2 B14248291 [(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane) CAS No. 392251-04-6](/img/structure/B14248291.png)
[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane is an organosilicon compound characterized by the presence of two trimethylsilylmethyl groups attached to a cyclopropane ring, which also bears a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane typically involves the reaction of phenylcyclopropane with trimethylsilylmethyl reagents under specific conditions. One common method includes the use of trimethylsilylmethyl lithium or trimethylsilylmethyl magnesium chloride as the silylating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediates and the final product .
Industrial Production Methods: While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Halogens, organometallic reagents, under controlled temperature and inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers or silanols, while reduction can produce silyl-substituted hydrocarbons .
Applications De Recherche Scientifique
1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane involves its interaction with various molecular targets and pathways. The trimethylsilylmethyl groups can undergo cleavage to release reactive intermediates, which can then participate in further chemical reactions. The phenyl group provides additional stability and reactivity, allowing the compound to engage in diverse chemical processes .
Comparaison Avec Des Composés Similaires
- 1,1-Bis(trimethylsilyl)-2-phenylcyclopropane
- 1,1-Bis(trimethylsilylmethyl)cyclopropane
- 1,1-Bis(trimethylsilylmethyl)-2-methylcyclopropane
Comparison: 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane is unique due to the presence of both trimethylsilylmethyl and phenyl groups on the cyclopropane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds that lack either the phenyl group or the trimethylsilylmethyl groups .
Propriétés
Numéro CAS |
392251-04-6 |
|---|---|
Formule moléculaire |
C17H30Si2 |
Poids moléculaire |
290.6 g/mol |
Nom IUPAC |
trimethyl-[[2-phenyl-1-(trimethylsilylmethyl)cyclopropyl]methyl]silane |
InChI |
InChI=1S/C17H30Si2/c1-18(2,3)13-17(14-19(4,5)6)12-16(17)15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3 |
Clé InChI |
ZCVHRTLZENDEQO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1(CC1C2=CC=CC=C2)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



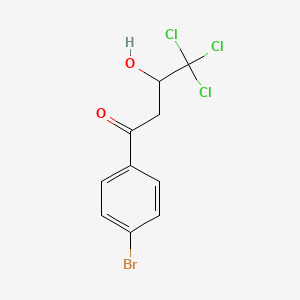
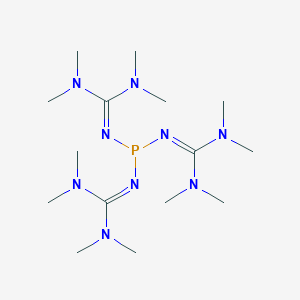
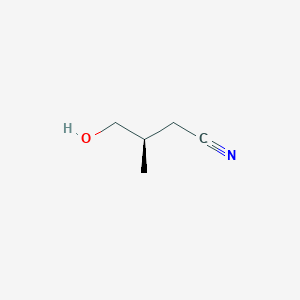
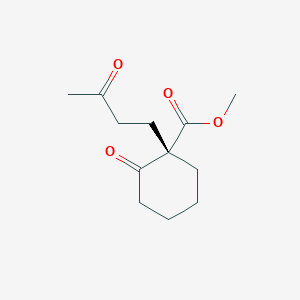
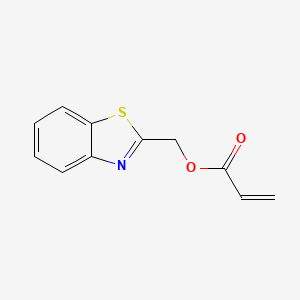
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
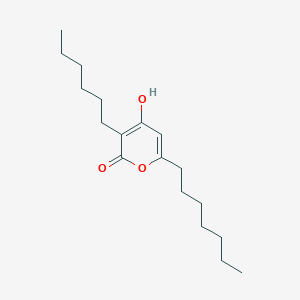
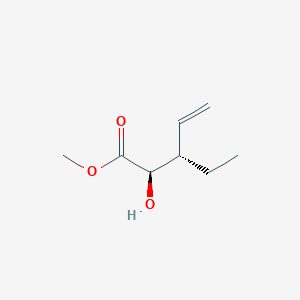
![2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14248266.png)
![{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride](/img/structure/B14248271.png)
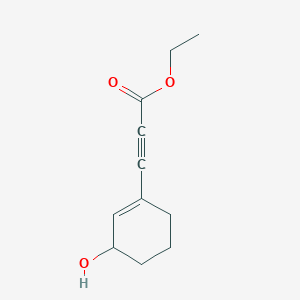
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14248278.png)
